

Introduction: The Significance of 2-(Trifluoromethyl)benzonitrile in Modern Chemistry

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Compound of Interest

Compound Name: **2-(Trifluoromethyl)benzonitrile**

Cat. No.: **B1294956**

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2-(Trifluoromethyl)benzonitrile is an aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. [1] Its structure, featuring a nitrile group and a trifluoromethyl group on adjacent positions of a benzene ring, imparts unique electronic properties and metabolic stability to molecules that incorporate this moiety. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance a molecule's lipophilicity, binding affinity, and metabolic resistance.[1] The nitrile group, a versatile functional handle, can be transformed into various other functionalities or participate in crucial binding interactions.

This guide provides a comprehensive overview of the core physical and chemical properties of **2-(Trifluoromethyl)benzonitrile**, offering a foundational understanding for its effective use in research and development. Understanding these properties is paramount for designing synthetic routes, developing formulations, and predicting the behavior of more complex derivative compounds.

Chemical Identity:

- IUPAC Name: **2-(Trifluoromethyl)benzonitrile**[2]
- Synonyms: 2-Cyanobenzotrifluoride, α,α,α -Trifluoro- α -tolunitrile[2][3][4]
- CAS Number: 447-60-9[2][3][5][6]

- Molecular Formula: C₈H₄F₃N[3][5][6]
- Molecular Weight: 171.12 g/mol [2][5][6]

Core Physical Properties at a Glance

The physical characteristics of a compound are critical determinants of its handling, reactivity, and application. The data presented below has been aggregated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |
|---------------------------------------|-----------------------------------|-----------|
| Appearance | Colorless oil or liquid | [7] |
| Melting Point | 7.5 °C (lit.) | [5][8] |
| Boiling Point | 204-206 °C at 760 mmHg | [8] |
| Density | ~1.3 g/cm ³ (at 25 °C) | [5] |
| Refractive Index (n _{20/D}) | ~1.4632 (lit.) | [8] |
| Flash Point | 90.0 °C | [5][8] |
| Vapor Pressure | 0.256 mmHg at 25°C | [8] |
| LogP | 2.63 | [5] |

In-Depth Analysis of Physicochemical Characteristics

Molecular Structure and its Influence

The juxtaposition of the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-C≡N) groups on the benzene ring profoundly influences the molecule's electronic distribution and intermolecular interactions. The strong inductive effect of the -CF₃ group and the combined inductive and resonance effects of the -C≡N group render the aromatic ring electron-deficient. This electronic nature is a key determinant of its reactivity in synthetic transformations.

Melting and Boiling Points

With a melting point of 7.5 °C, **2-(Trifluoromethyl)benzonitrile** exists as a liquid under standard laboratory conditions.[5][8] Its relatively high boiling point of approximately 205 °C is indicative of strong intermolecular dipole-dipole interactions arising from the polar nitrile and trifluoromethyl groups.[5]

Solubility and Lipophilicity (LogP)

The compound is generally not miscible with water.[9] The presence of the trifluoromethyl group significantly increases its lipophilicity, as reflected by its LogP value of 2.63.[5] This property is particularly crucial in drug design, as it influences the compound's ability to cross biological membranes. It is expected to be soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.[10][11]

Spectroscopic Profile

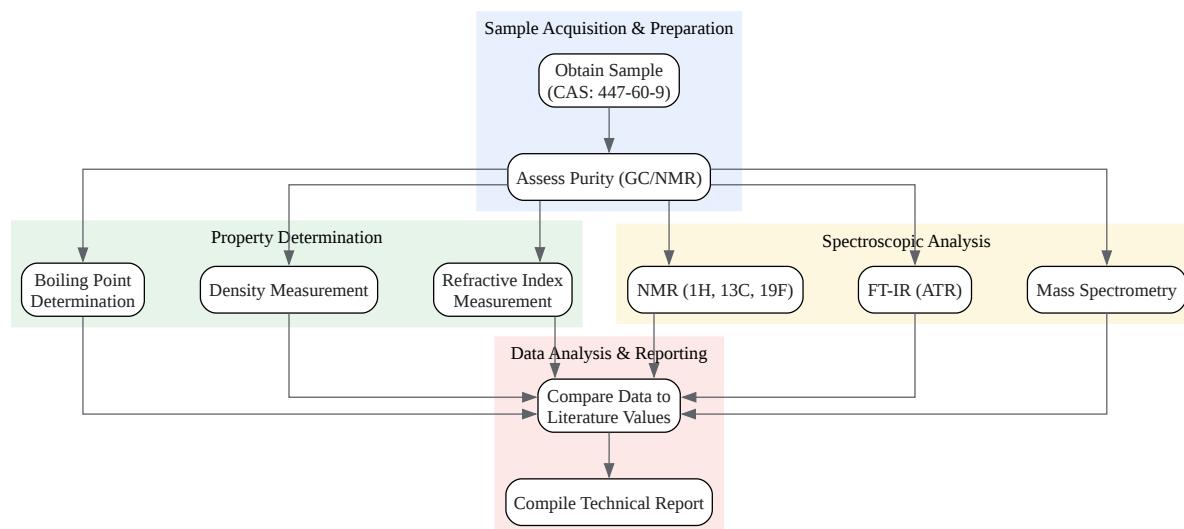
Spectroscopic analysis is the cornerstone of structural elucidation and purity confirmation.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.68-7.86 ppm), corresponding to the four protons on the benzene ring.[7]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon (around 115.6 ppm), and the trifluoromethyl carbon (a quartet around 122.5 ppm due to C-F coupling).[7]
- ¹⁹F NMR Spectroscopy: The fluorine NMR should exhibit a singlet at approximately -62.05 ppm, characteristic of the -CF₃ group in this chemical environment.[7]
- Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A sharp, strong absorption band is expected around 2230 cm⁻¹ for the nitrile (C≡N) stretch. Strong C-F stretching bands will be prominent in the 1300-1100 cm⁻¹ region.[2]
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 171.[2] Key fragmentation patterns would likely involve the loss of HCN or F radicals.

Experimental Protocols for Physical Property Verification

The following protocols are standardized methodologies for verifying the physical properties of a liquid sample like **2-(Trifluoromethyl)benzonitrile**.

Workflow for Physicochemical Characterization



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- To cite this document: BenchChem. [Introduction: The Significance of 2-(Trifluoromethyl)benzonitrile in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294956#2-trifluoromethyl-benzonitrile-physical-properties>]

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